Potent and Species-Selective Inhibition of Human CYP11B1 by Diphenylundecane
Diphenylundecane demonstrates potent inhibition of human CYP11B1 (IC50 = 2 nM) [1]. This activity is significantly greater than its inhibition of rat CYP11B1 (IC50 = 1800 nM) [2], representing a ~900-fold species selectivity. In contrast, the well-known CYP11B1 inhibitor metyrapone shows an IC50 of 4600 nM against rat CYP11B1 [3], highlighting Diphenylundecane's superior potency in the human enzyme.
| Evidence Dimension | Inhibition of CYP11B1 enzyme activity (IC50) |
|---|---|
| Target Compound Data | Human CYP11B1: IC50 = 2 nM; Rat CYP11B1: IC50 = 1800 nM |
| Comparator Or Baseline | Metyrapone (rat CYP11B1 IC50 = 4600 nM) |
| Quantified Difference | Diphenylundecane is ~2,300-fold more potent than metyrapone against rat CYP11B1, and exhibits a ~900-fold selectivity for human over rat CYP11B1. |
| Conditions | Human CYP11B1 expressed in hamster V79MZ cells; Rat CYP11B1 expressed in hamster V79MZ cells; Substrate: [1,2-3H]-11-deoxycorticosterone; Incubation: 6 hrs |
Why This Matters
This data is critical for researchers selecting a compound for human-relevant CYP11B1 studies, as it demonstrates a high degree of species-specific potency that is not present in standard tool compounds like metyrapone.
- [1] BindingDB. (n.d.). BDBM50239789 CHEMBL4097298. Human CYP11B1 IC50 = 2 nM. Retrieved from bindingdb.org. View Source
- [2] BindingDB. (n.d.). BDBM50239789 CHEMBL4097298. Rat CYP11B1 IC50 = 1800 nM. Retrieved from bindingdb.org. View Source
- [3] Yin, L., Hu, Q., & Hartmann, R. W. (2017). Lead Optimization Generates CYP11B1 Inhibitors of Pyridylmethyl Isoxazole Type with Improved Pharmacological Profile for the Treatment of Cushing's Disease. Journal of Medicinal Chemistry, 60(12), 5177–5189. View Source
